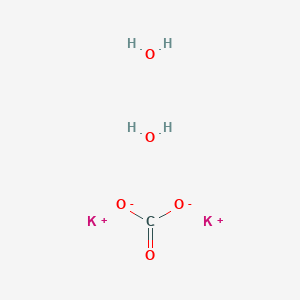

Potassium carbonate dihydrate

Description

Properties

CAS No. |

16799-90-9 |

|---|---|

Molecular Formula |

CH4K2O5 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

dipotassium;carbonate;dihydrate |

InChI |

InChI=1S/CH2O3.2K.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |

InChI Key |

KMUFDTCJTJRWGL-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])[O-].O.O.[K+].[K+] |

Canonical SMILES |

C(=O)([O-])[O-].O.O.[K+].[K+] |

Synonyms |

POTASSIUM CARBONATE DIHYDRATE |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Potassium Carbonate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of potassium carbonate dihydrate (K₂CO₃·2H₂O). The information is curated for professionals in research, scientific, and pharmaceutical fields, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.

Physical Properties

Potassium carbonate dihydrate is the hydrated form of potassium carbonate, containing two molecules of water for every formula unit of potassium carbonate.[1] While extensive data is available for the anhydrous (K₂CO₃) and sesquihydrate (K₂CO₃·1.5H₂O) forms, specific quantitative data for the dihydrate is less common. The properties of the dihydrate can be inferred from the characteristics of the other forms and general principles of hydrated salts. The presence of water of hydration influences properties such as molar mass, density, and thermal stability.[1]

The following table summarizes the key physical properties of potassium carbonate and its hydrated forms for comparison.

| Property | Potassium Carbonate Anhydrous (K₂CO₃) | Potassium Carbonate Sesquihydrate (K₂CO₃·1.5H₂O) | Potassium Carbonate Dihydrate (K₂CO₃·2H₂O) |

| Molar Mass | 138.205 g/mol [2] | 165.23 g/mol [3] | 174.23 g/mol (Calculated) |

| Appearance | White, hygroscopic, granular or fine crystalline powder.[2][4] | White crystals.[3] | White, crystalline solid. |

| Density | 2.43 g/cm³[2] | ~2.2 g/cm³[3] | No specific data found. Expected to be slightly lower than the sesquihydrate. |

| Melting Point | 891 °C (1636 °F)[2] | Decomposes at 130 °C, losing water of crystallization.[3] | Decomposes upon heating to lose water of hydration. Precise temperature not specified in findings. |

| Solubility in Water | 112 g/100 mL at 20 °C[5] | 168 g/100 g water at 20 °C[3] | Highly soluble in water. |

| Solubility in Other Solvents | Insoluble in ethanol (B145695) and acetone.[2] | Insoluble in alcohol. | Insoluble in ethanol and acetone. |

| pH of Aqueous Solution | ~11.6 (strongly alkaline)[4] | Strongly alkaline. | Strongly alkaline. |

| Hygroscopic Nature | Deliquescent; readily absorbs moisture from the air.[2] | Hygroscopic.[3] | Hygroscopic. |

Chemical Properties

Potassium carbonate dihydrate shares the fundamental chemical reactivity of the anhydrous form, primarily dictated by the carbonate ion.

Basicity and Hydrolysis

In an aqueous solution, the carbonate ion (CO₃²⁻) from dissolved potassium carbonate dihydrate undergoes hydrolysis to produce bicarbonate ions (HCO₃⁻) and hydroxide (B78521) ions (OH⁻). This reaction results in a strongly alkaline solution.[4]

The hydrolysis reaction is as follows: CO₃²⁻(aq) + H₂O(l) ⇌ HCO₃⁻(aq) + OH⁻(aq)

Caption: Hydrolysis of Carbonate Ion in Water.

Reaction with Acids

Potassium carbonate dihydrate reacts with acids in a neutralization reaction to produce a potassium salt, water, and carbon dioxide gas. The effervescence observed is due to the release of carbon dioxide.[6]

The overall reaction with hydrochloric acid is: K₂CO₃(aq) + 2HCl(aq) → 2KCl(aq) + H₂O(l) + CO₂(g)[7]

This reaction proceeds in two steps. First, the carbonate ion is protonated to form bicarbonate, which is then further protonated to form carbonic acid (H₂CO₃). Carbonic acid is unstable and decomposes into water and carbon dioxide.[6]

Caption: Reaction of Potassium Carbonate with Acid.

Stability and Decomposition

Potassium carbonate dihydrate is stable under normal storage conditions. However, upon heating, it will lose its water of hydration. The sesquihydrate form is known to lose its water of crystallization at 130 °C.[3] It is expected that the dihydrate would begin to lose water at a similar or slightly lower temperature. The anhydrous form is thermally stable and decomposes only at temperatures above 1000 °C.[8]

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of potassium carbonate dihydrate.

Determination of Water of Hydration

This protocol determines the percentage of water in potassium carbonate dihydrate by mass.

Methodology:

-

Accurately weigh a clean, dry crucible and its lid.

-

Add approximately 2-3 grams of potassium carbonate dihydrate to the crucible and record the total mass with the lid.

-

Place the crucible with the lid slightly ajar on a clay triangle supported by a ring stand.

-

Gently heat the crucible with a Bunsen burner for 10-15 minutes to drive off the water of hydration.

-

Allow the crucible and its contents to cool completely in a desiccator.

-

Weigh the cooled crucible, lid, and anhydrous potassium carbonate.

-

Repeat the heating, cooling, and weighing steps until a constant mass is achieved (two consecutive readings within ±0.005 g).[9]

-

Calculate the mass of water lost and the percentage of water of hydration.

Caption: Workflow for Determining Water of Hydration.

Measurement of pH of an Aqueous Solution

This protocol describes how to measure the pH of a potassium carbonate dihydrate solution.

Methodology:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 7 and pH 10).[10]

-

Prepare a solution of known concentration (e.g., 0.1 M) of potassium carbonate dihydrate by dissolving a calculated mass of the salt in a specific volume of deionized water.

-

Immerse the calibrated pH electrode in the solution, ensuring the electrode bulb is fully submerged.

-

Gently stir the solution and allow the pH reading to stabilize.

-

Record the stable pH value.[10]

Determination of Solubility

This protocol outlines a method to determine the solubility of potassium carbonate dihydrate in water at a specific temperature.

Methodology:

-

Add a known volume (e.g., 100 mL) of deionized water to a beaker.

-

Maintain the water at a constant temperature using a water bath.

-

Gradually add a weighed amount of potassium carbonate dihydrate to the water while stirring continuously.

-

Continue adding the salt until a small amount of undissolved solid remains, indicating a saturated solution.

-

Stir the solution for an extended period to ensure equilibrium is reached.

-

Carefully decant a known volume of the saturated solution, ensuring no solid particles are transferred.

-

Evaporate the water from the decanted solution and weigh the remaining anhydrous potassium carbonate.

-

Calculate the mass of dissolved salt per 100 mL of water to determine the solubility at that temperature.[11]

Determination of Density

This protocol describes the determination of the bulk density of potassium carbonate dihydrate crystals.

Methodology:

-

Weigh an empty, dry graduated cylinder.

-

Gently add a known mass of potassium carbonate dihydrate crystals to the graduated cylinder.

-

Carefully tap the cylinder to allow the crystals to settle.

-

Record the volume occupied by the crystals.

-

Calculate the bulk density by dividing the mass of the crystals by the occupied volume.

For the density of the solid material itself (pycnometric density), a displacement method using a liquid in which the salt is insoluble (e.g., a saturated solution of potassium carbonate or a non-polar solvent) would be employed.[12]

References

- 1. Formula of Potassium Carbonate Dihydrate - Oreate AI Blog [oreateai.com]

- 2. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 3. finechemicals.panpage.de [finechemicals.panpage.de]

- 4. Potassium carbonate | CAS#:584-08-7 | Chemsrc [chemsrc.com]

- 5. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. A Clear Explanation on the Chemical Reactivity of Potassium Carbonate with Hydrogen [unacademy.com]

- 8. Potassium carbonate hydrate | CH2K2O4 | CID 21835276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. profpaz.com [profpaz.com]

- 11. sciencebuddies.org [sciencebuddies.org]

- 12. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis and Laboratory Preparation of Potassium Carbonate Dihydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and laboratory preparation of potassium carbonate dihydrate (K₂CO₃·2H₂O) crystals. The document details the underlying chemical principles, experimental protocols, and quantitative data pertinent to the controlled crystallization of this specific hydrate (B1144303).

Introduction

Potassium carbonate (K₂CO₃) is an inorganic salt of significant industrial and laboratory utility, serving as a reagent in organic synthesis, a drying agent, and a component in the manufacturing of glass and soap.[1] While the anhydrous and sesquihydrate (K₂CO₃·1.5H₂O) forms are more commonly encountered, the dihydrate (K₂CO₃·2H₂O) can be prepared under specific laboratory conditions, particularly at lower temperatures. Understanding the synthesis and crystallization of potassium carbonate dihydrate is crucial for applications requiring precise control over hydration states and crystal morphology.

The primary method for synthesizing potassium carbonate is the carbonation of a potassium hydroxide (B78521) solution.[1][2] The subsequent crystallization of the desired hydrate is then achieved by carefully controlling the temperature and concentration of the aqueous solution.

Synthesis of Potassium Carbonate Solution

The foundational step in preparing potassium carbonate dihydrate crystals is the synthesis of a pure potassium carbonate solution. The most common and reliable laboratory method is the reaction of potassium hydroxide (KOH) with carbon dioxide (CO₂).

Chemical Equation: 2KOH(aq) + CO₂(g) → K₂CO₃(aq) + H₂O(l)

Experimental Protocol: Carbonation of Potassium Hydroxide

This protocol outlines the laboratory-scale synthesis of a potassium carbonate solution.

Materials:

-

Potassium hydroxide (KOH) pellets or flakes (high purity)

-

Distilled or deionized water

-

Carbon dioxide (gas cylinder or dry ice)

-

Beaker or flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Gas dispersion tube (if using CO₂ gas)

-

pH meter or pH indicator strips

Procedure:

-

Preparation of KOH Solution: Carefully dissolve a known mass of potassium hydroxide in distilled water to achieve the desired concentration. The reaction is highly exothermic; therefore, cooling the vessel in an ice bath is recommended.

-

Carbonation:

-

Using CO₂ Gas: Place the KOH solution in a flask equipped with a magnetic stirrer. Submerge a gas dispersion tube connected to a CO₂ cylinder into the solution. Bubble CO₂ gas through the solution at a moderate rate while stirring continuously.

-

Using Dry Ice: Slowly add small pieces of dry ice to the stirring KOH solution. This method provides a convenient source of CO₂.[3]

-

-

Monitoring the Reaction: Periodically monitor the pH of the solution. The initial highly alkaline solution (pH > 13) will gradually become less alkaline as the KOH is neutralized. The reaction is complete when the pH approaches a neutral or slightly alkaline value (pH ~8-9), indicating the complete conversion of KOH to K₂CO₃.

-

Filtration (Optional): If any impurities are present, filter the resulting potassium carbonate solution.

Crystallization of Potassium Carbonate Dihydrate

The crystallization of potassium carbonate dihydrate from the prepared aqueous solution is achieved through controlled cooling, leveraging the temperature-dependent solubility of potassium carbonate and the stability of its various hydrates. Phase diagrams of the K₂CO₃-H₂O system indicate that the dihydrate is a stable solid phase at low temperatures.

Experimental Protocol: Low-Temperature Crystallization

This protocol details the procedure for crystallizing K₂CO₃·2H₂O.

Materials:

-

Concentrated potassium carbonate solution

-

Crystallization dish or beaker

-

Low-temperature cooling bath (e.g., ice-salt bath, refrigerated circulator)

-

Thermometer

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solution Saturation: Prepare a saturated or near-saturated solution of potassium carbonate at room temperature. Based on solubility data, a concentration of approximately 110 g of K₂CO₃ per 100 g of water at 20°C is a suitable starting point.[4]

-

Controlled Cooling: Place the potassium carbonate solution in a crystallization dish and immerse it in a low-temperature cooling bath. The temperature should be maintained below 0°C.

-

Crystal Growth: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. The formation of potassium carbonate dihydrate is favored at these low temperatures.

-

Isolation of Crystals: Once a significant amount of crystals has formed, isolate them by vacuum filtration using a Buchner funnel.

-

Washing: Briefly wash the crystals with a small amount of ice-cold distilled water to remove any residual mother liquor.

-

Drying: Dry the crystals by pressing them between filter papers. Avoid heating, as this will lead to the dehydration of the dihydrate to a lower hydrate or the anhydrous form. Store the crystals in a sealed container to prevent efflorescence or deliquescence.

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis and crystallization of potassium carbonate and its hydrates.

Table 1: Solubility of Anhydrous Potassium Carbonate in Water [4]

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 105.5 |

| 10 | 108.0 |

| 20 | 110.5 |

| 30 | 113.7 |

| 100 | 155.7 |

Table 2: Properties of Potassium Carbonate and its Hydrates

| Property | Anhydrous (K₂CO₃) | Sesquihydrate (K₂CO₃·1.5H₂O) | Dihydrate (K₂CO₃·2H₂O) |

| Molar Mass ( g/mol ) | 138.21 | 165.23 | 174.24 |

| Appearance | White, hygroscopic powder | Small, white, translucent crystals | Crystalline solid |

| Dehydration Temperature | - | ~130-160°C to anhydrous[2] | Decomposes upon heating |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis of potassium carbonate solution.

Caption: Workflow for the crystallization of potassium carbonate dihydrate.

Conclusion

The synthesis and laboratory preparation of potassium carbonate dihydrate crystals are achievable through a two-step process involving the carbonation of potassium hydroxide followed by controlled low-temperature crystallization. The key to obtaining the dihydrate lies in maintaining a sufficiently low temperature during the crystallization phase to favor its formation over other hydrates. The protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of potassium carbonate dihydrate for research and development purposes.

References

Unraveling the Crystal Architecture of Anhydrous Potassium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of anhydrous potassium carbonate (K₂CO₃), a compound of significant interest in various chemical and pharmaceutical processes. Understanding its solid-state structure is crucial for controlling its physical and chemical properties, such as solubility, stability, and reactivity. This document summarizes key crystallographic data, details the experimental methodologies for its characterization, and presents a visual representation of the structural determination workflow.

Core Crystallographic Data

Anhydrous potassium carbonate crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The crystal structure has been determined and refined using single-crystal X-ray diffraction techniques. The key crystallographic parameters are summarized in the tables below, providing a comprehensive overview of the compound's solid-state architecture.

Crystallographic and Structural Refinement Data

| Parameter | Value |

| Chemical Formula | K₂CO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.64 |

| b (Å) | 9.80 |

| c (Å) | 6.88 |

| β (°) | 98.8 |

| Unit Cell Volume (ų) | 375.4 |

| Z (Formula units/cell) | 4 |

| Data Collection Method | Photographic X-ray data |

| Structure Solution | Patterson and Fourier methods |

| Refinement Method | Least-squares |

| R-factor | 0.129 for 316 observed reflections |

Atomic Coordinates and Occupancy

| Atom | Wyckoff Symbol | x | y | z | Occupancy |

| K1 | 4e | 0.2621 | 0.2326 | 0.5300 | 1 |

| K2 | 4e | 0.7596 | 0.4180 | 0.2997 | 1 |

| C1 | 4e | 0.7503 | 0.4170 | 0.7451 | 1 |

| O1 | 4e | 0.9354 | 0.1554 | 0.2170 | 1 |

| O2 | 4e | 0.5819 | 0.1369 | 0.3282 | 1 |

| O3 | 4e | 0.2658 | 0.0438 | 0.8139 | 1 |

Structural Insights

The crystal structure of anhydrous potassium carbonate consists of a distorted hexagonal close-packed arrangement of carbonate ions (CO₃²⁻).[1][2] Within this framework, the potassium ions (K⁺) occupy two distinct coordination environments: octahedral and trigonal bipyramidal sites.[1][2]

The carbonate ions exhibit a trigonal planar geometry.[1][2] There are two inequivalent K⁺ sites. In the first site, the potassium ion is coordinated to six oxygen atoms, forming a KO₆ octahedron. The K-O bond distances in this coordination sphere range from 2.62 to 2.80 Å. In the second site, the potassium ion is in a nine-coordinate environment, bonded to nine oxygen atoms with K-O bond lengths spanning from 2.82 to 3.28 Å.[3] The carbon atom in the carbonate group is bonded to three oxygen atoms in a trigonal planar arrangement, with C-O bond lengths of approximately 1.29 to 1.30 Å.[3]

Experimental Protocols

The determination of the crystal structure of anhydrous potassium carbonate involves a series of well-defined experimental steps. The following is a generalized protocol based on the established methods of single-crystal X-ray diffraction.

Crystal Growth and Preparation

High-quality single crystals of anhydrous potassium carbonate are essential for accurate structural analysis. These can be obtained by slow evaporation of a saturated aqueous solution of potassium carbonate. The sesquihydrate, K₂CO₃·1.5H₂O, initially crystallizes and is then heated above 200°C to yield the anhydrous form. A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head.

Data Collection

The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Data Reduction

The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then corrected for various factors, including Lorentz and polarization effects, and absorption. The output is a list of reflections with their Miller indices (h, k, l) and corresponding intensities.

Structure Solution

The "phase problem" in crystallography prevents the direct determination of the electron density from the diffraction data. For the original structure determination of anhydrous potassium carbonate, the Patterson and Fourier methods were employed.[1][2]

-

Patterson Method : This method uses the squared structure factor amplitudes to generate a map of interatomic vectors. This map is particularly useful for locating heavier atoms (in this case, potassium) within the unit cell.

-

Fourier Method : Once the positions of the heavy atoms are known, their contribution to the phases can be calculated. These initial phases are then used in a Fourier synthesis to generate an initial electron density map. This map reveals the positions of the lighter atoms (carbon and oxygen).

Structure Refinement

The initial atomic positions are refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit. For anhydrous potassium carbonate, a final R-factor of 0.129 was achieved for 316 observed reflections.[1][2]

Visualizing the Workflow

The logical flow of the experimental and computational steps involved in determining the crystal structure of anhydrous potassium carbonate is illustrated in the following diagram.

References

A Technical Guide to the Solubility of Potassium Carbonate Dihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium carbonate dihydrate (K₂CO₃·2H₂O) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize potassium carbonate in their work.

Executive Summary

Potassium carbonate is a widely used inorganic base in organic synthesis and pharmaceutical processes. While its anhydrous form is more commonly discussed, the dihydrate is also utilized. A thorough understanding of its solubility in organic solvents is crucial for reaction optimization, purification processes, and formulation development. This guide consolidates available solubility data, provides detailed experimental protocols for its determination, and illustrates key concepts through diagrams.

It is important to note that while extensive data is available for the anhydrous form of potassium carbonate, specific quantitative solubility data for the dihydrate in organic solvents is scarce in publicly available literature. The data presented herein for anhydrous potassium carbonate can serve as a valuable proxy, though experimental verification for the dihydrate is strongly recommended.

Quantitative Solubility Data

The solubility of potassium carbonate in organic solvents is generally low, a characteristic attributed to its ionic nature and the predominantly non-polar or moderately polar character of many organic liquids. The following tables summarize the available quantitative solubility data for anhydrous potassium carbonate (K₂CO₃) , which can be used as an estimate for the dihydrate form. It is anticipated that the solubility of the dihydrate is of a similar order of magnitude, if not slightly lower, due to the presence of water of hydration.

Table 1: Solubility of Anhydrous Potassium Carbonate in Various Organic Solvents

| Solvent Category | Solvent | Solubility (ppm) of K₂CO₃ |

| Alcohols | Methanol | 16,500[1] |

| Ethanol | 904[1] | |

| Isopropanol | 4.0[1] | |

| Glycols | Ethylene Glycol | 15,300[1] |

| Ketones | Acetone | 1.3[1] |

| Methyl Ethyl Ketone | 3.7[1] | |

| Esters | Ethyl Acetate | 1.2[1] |

| Butyl Acetate | 25[1] | |

| Methyl Cellosolve Acetate | 45[1] | |

| Hydrocarbons | Kerosene | ND[1] |

| Chlorinated Hydrocarbons | Carbon Tetrachloride | ND[1] |

| O-Dichlorobenzene | 0.2[1] | |

| Trichloroethylene | 0.1[1] | |

| Perchloroethylene | ND[1] | |

| Amines | Diethanolamine | 29[1] |

| ND = None Detected |

Table 2: Additional Reported Solubility Values for Anhydrous Potassium Carbonate

| Solvent | Solubility | Temperature (°C) |

| Methanol | 3.11 g / 100 mL[2] | 25 |

| Ethanol | Insoluble[3][4] | Not Specified |

| Acetone | Insoluble[3][4] | Not Specified |

Experimental Protocols for Solubility Determination

For instances where precise solubility data for potassium carbonate dihydrate is required, the following experimental protocols can be employed. The equilibrium saturation method, followed by either gravimetric or titrimetric analysis, is a robust and widely accepted approach.

Equilibrium Saturation Method (Shake-Flask Method)

This is a foundational method for determining the solubility of a solid in a liquid.

Materials:

-

Potassium carbonate dihydrate (K₂CO₃·2H₂O)

-

Organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Volumetric flasks

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of potassium carbonate dihydrate to a known volume of the organic solvent in a sealed, airtight flask. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the flask in a temperature-controlled shaker or incubator. Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.

Following the equilibrium saturation, the concentration of the dissolved potassium carbonate dihydrate in the filtrate can be determined using one of the following methods:

Gravimetric Analysis

This method involves evaporating the solvent and weighing the remaining solute.

Procedure:

-

Weighing: Accurately weigh a clean, dry evaporating dish.

-

Sample Addition: Transfer a known volume of the clear filtrate into the pre-weighed evaporating dish.

-

Evaporation: Gently heat the evaporating dish in a fume hood or a well-ventilated area to evaporate the solvent. A rotary evaporator can be used for more efficient and controlled solvent removal.

-

Drying: Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent but below the decomposition temperature of potassium carbonate dihydrate (prolonged heating above 100°C should be avoided to prevent loss of water of hydration).

-

Cooling and Weighing: Cool the evaporating dish in a desiccator to room temperature and then weigh it accurately.

-

Calculation: The mass of the dissolved potassium carbonate dihydrate is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in terms of grams per 100 mL or other appropriate units.

Titrimetric Analysis

This method involves titrating the carbonate with a standardized acid.

Procedure:

-

Sample Preparation: Transfer a known volume of the clear filtrate into an Erlenmeyer flask.

-

Dilution: If necessary, dilute the sample with deionized water to a suitable volume for titration.

-

Indicator Addition: Add a few drops of a suitable indicator, such as methyl orange or a mixed indicator (e.g., bromocresol green-methyl red), to the flask.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached, as indicated by a distinct color change.

-

Calculation: The concentration of potassium carbonate in the sample can be calculated from the volume of the titrant used, its concentration, and the stoichiometry of the reaction (2 moles of HCl react with 1 mole of K₂CO₃).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of potassium carbonate dihydrate.

Factors Influencing Solubility

The solubility of an ionic compound like potassium carbonate dihydrate in an organic solvent is governed by a complex interplay of several factors. The following diagram illustrates these relationships.

References

An In-depth Technical Guide to the Safe Handling of Potassium Carbonate Dihydrate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for potassium carbonate dihydrate (K₂CO₃·2H₂O) in a laboratory environment. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Introduction to Potassium Carbonate Dihydrate

Potassium carbonate dihydrate is the hydrated salt of carbonic acid and potassium, with two molecules of water integrated into its crystalline structure.[1] It is a white, crystalline solid that is soluble in water and forms a strongly alkaline solution.[2][3] While it shares many properties with its anhydrous counterpart, the presence of water of hydration can influence its physical characteristics and reactivity in certain contexts.

Hazard Identification and Classification

Potassium carbonate dihydrate is classified as a hazardous substance and requires careful handling.[4] The primary hazards are associated with its irritant nature.

-

Skin Irritation: Causes skin irritation.[4]

-

Serious Eye Irritation: Can cause serious eye damage.[4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

-

Harmful if Swallowed: Oral ingestion can be harmful.[5]

There are no known chronic effects, and it is not classified as a carcinogen.[6]

Physicochemical and Toxicological Data

A clear understanding of the physicochemical and toxicological properties of potassium carbonate dihydrate is essential for its safe handling.

| Property | Value | References |

| Chemical Formula | K₂CO₃·2H₂O | [1] |

| Molar Mass | ~174.24 g/mol | |

| Appearance | White, crystalline solid | [7] |

| Solubility in Water | Highly soluble | [2][3] |

| pH of Solution | Alkaline | [2] |

| Oral LD50 (Rat) | 1870 mg/kg (for anhydrous form) | |

| Oral LD50 (Mouse) | 2570 mg/kg (for anhydrous form) |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling potassium carbonate dihydrate to prevent direct contact and exposure.

| PPE Type | Specification | References |

| Eye/Face | Chemical safety goggles or a face shield. | [8] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | [8] |

| Body | Laboratory coat. For larger quantities or risk of splashing, chemical-resistant aprons or coveralls are advised. | [8] |

| Respiratory | In case of dust formation, a NIOSH-approved particulate respirator should be worn. | [9] |

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize risks associated with potassium carbonate dihydrate.

Handling:

-

Avoid generating dust.[3]

-

Use in a well-ventilated area or under a fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not ingest or inhale.[3]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.[9]

-

Store away from incompatible materials such as acids and strong oxidizing agents.[2]

-

Do not store in aluminum or galvanized containers. Polyethylene or polypropylene (B1209903) containers are suitable.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Spill and Leak Procedures:

-

Minor Spills:

-

Wear appropriate PPE.

-

Clean up spills immediately, avoiding dust generation.

-

Use dry cleanup procedures.

-

Collect residues and place them in a sealed, labeled container for disposal.

-

-

Major Spills:

-

Evacuate the area.

-

Alert emergency services.

-

Control personal contact by wearing appropriate protective clothing.

-

Prevent spillage from entering drains or water courses.

-

Disposal Considerations

Dispose of potassium carbonate dihydrate in accordance with all applicable federal, state, and local environmental regulations. Waste material should be placed in a suitable, labeled container for waste disposal.

Experimental Protocols

Below are examples of experimental protocols involving the use of potassium carbonate. These should be adapted to specific laboratory conditions and safety standards.

Protocol for a Double Displacement Reaction

This protocol describes the reaction between potassium carbonate and calcium chloride to form calcium carbonate and potassium chloride.

Materials:

-

Potassium carbonate dihydrate

-

Calcium chloride

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (funnel, filter paper)

Procedure:

-

Prepare a solution of potassium carbonate dihydrate in distilled water.

-

Prepare a solution of calcium chloride in distilled water.

-

Slowly add the calcium chloride solution to the potassium carbonate solution while stirring.

-

A white precipitate of calcium carbonate will form.

-

Separate the precipitate by filtration.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

The filtrate will contain dissolved potassium chloride.

Protocol for Titration Assay of Potassium Carbonate

This protocol outlines a method to determine the purity of a potassium carbonate sample by titration with a strong acid.

Materials:

-

Potassium carbonate dihydrate sample

-

Standardized hydrochloric acid solution (e.g., 1 M)

-

Methyl orange indicator

-

Burette, pipette, conical flask

-

Distilled water

Procedure:

-

Accurately weigh a sample of potassium carbonate dihydrate and dissolve it in a known volume of distilled water in a conical flask.

-

Add a few drops of methyl orange indicator to the solution. The solution will turn yellow.

-

Titrate the potassium carbonate solution with the standardized hydrochloric acid from a burette until the solution turns a persistent pale pink.

-

Record the volume of hydrochloric acid used.

-

The concentration of the potassium carbonate can be calculated from the stoichiometry of the reaction: K₂CO₃ + 2HCl → 2KCl + H₂O + CO₂.

Visual Guides

Laboratory Handling Workflow

Caption: Standard workflow for handling potassium carbonate dihydrate.

Emergency Response for Spills

Caption: Decision-making process for spill response.

References

- 1. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 2. Potassium Carbonate (K₂CO₃): Structure, Properties & Uses [vedantu.com]

- 3. brainly.com [brainly.com]

- 4. chembk.com [chembk.com]

- 5. finechemicals.panpage.de [finechemicals.panpage.de]

- 6. Potassium carbonate | 584-08-7 [chemicalbook.com]

- 7. Potassium Carbonate Dihydrate Manufacturers and Suppliers in China [mingdechemicals.com]

- 8. Potassium carbonate hydrate | CH2K2O4 | CID 21835276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Thermogravimetric Analysis of Potassium Carbonate Dihydrate Decomposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of potassium carbonate dihydrate (K₂CO₃·2H₂O), a process of significant interest in various fields, including pharmaceuticals, materials science, and chemical engineering. Understanding the dehydration pathway and thermal stability of this hydrated salt is crucial for applications ranging from formulation development to process optimization. This document provides a comprehensive overview of the thermogravimetric analysis (TGA) of potassium carbonate dihydrate, detailing the experimental protocols, presenting quantitative data, and illustrating the decomposition process.

Introduction to the Thermal Decomposition of Potassium Carbonate Hydrates

Potassium carbonate is known to exist in various hydrated forms, with the sesquihydrate (K₂CO₃·1.5H₂O) being extensively studied.[1][2] The thermal decomposition of these hydrates involves the loss of water molecules in distinct steps, which can be effectively monitored using thermogravimetric analysis. While much of the literature focuses on the sesquihydrate, the principles of dehydration are applicable to other hydrates like the dihydrate. The process is characterized by one or more mass loss events corresponding to the release of water of hydration, followed by the decomposition of any impurities, such as potassium bicarbonate (KHCO₃), that may be present.[1][2]

The dehydration of potassium carbonate hydrates is a complex process influenced by factors such as heating rate, atmospheric conditions, and the presence of impurities.[1][3] TGA provides a robust method to elucidate the dehydration pathways and quantify the amount of water present in the crystal lattice.

Experimental Protocols for Thermogravimetric Analysis

A precise and well-defined experimental protocol is essential for obtaining reproducible TGA data. The following section outlines a typical methodology for the analysis of potassium carbonate dihydrate, based on established practices for hydrated salts.[1][2][4][5]

2.1. Instrumentation and Sample Preparation

-

Thermogravimetric Analyzer: A calibrated thermogravimetric analyzer (TGA), such as a Mettler Toledo TGA/DSC3+ or similar instrument, is required.[2] Temperature and mass calibration should be performed using standard reference materials.

-

Sample Crucibles: Standard aluminum or alumina (B75360) crucibles (e.g., 40-150 μL) are typically used.[1][5] For experiments aiming to control the atmosphere immediately around the sample, quasi-sealed pans with a pinhole lid can be employed.[4]

-

Sample Preparation: A small amount of the potassium carbonate dihydrate sample (typically 5-20 mg) is accurately weighed and placed in the TGA crucible.[5][6] To ensure homogeneity, the sample can be gently milled and sieved.[1][2]

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 30-200 mL/min).[2][4] This prevents oxidative side reactions and helps in carrying away the evolved water vapor. For specific studies, the humidity of the purge gas can be controlled.[1][2]

2.2. TGA Measurement Parameters

-

Temperature Program: A dynamic heating program is generally used, where the sample is heated from ambient temperature to a final temperature (e.g., 200-300°C) at a constant heating rate. Common heating rates for studying hydrate (B1144303) decomposition are in the range of 1-10°C/min.[1][2][4] Slower heating rates can improve the resolution of overlapping decomposition steps.[4]

-

Isothermal Segments: Isothermal holds can be incorporated into the temperature program to ensure complete decomposition at specific stages or to study reaction kinetics.

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time. The resulting TGA curve plots the percentage of mass loss versus temperature. The first derivative of the TGA curve (DTG curve) is often used to identify the temperatures of maximum mass loss rate.

Below is a diagram illustrating a typical experimental workflow for the TGA of potassium carbonate dihydrate.

Caption: A flowchart of the thermogravimetric analysis (TGA) experimental workflow.

Quantitative Data on Thermal Decomposition

The thermal decomposition of potassium carbonate dihydrate is expected to occur in a stepwise manner. The following tables summarize the expected mass loss at each stage of decomposition, based on the stoichiometry of the compound and findings for similar hydrates.[1][2]

Table 1: Theoretical Mass Loss for K₂CO₃·2H₂O Decomposition

| Decomposition Step | Chemical Reaction | Molecular Weight of Lost Species ( g/mol ) | Theoretical Mass Loss (%) |

| Dehydration to Monohydrate | K₂CO₃·2H₂O → K₂CO₃·H₂O + H₂O | 18.015 | 10.34 |

| Dehydration to Anhydrous | K₂CO₃·H₂O → K₂CO₃ + H₂O | 18.015 | 11.53 (cumulative 21.87) |

| Complete Dehydration | K₂CO₃·2H₂O → K₂CO₃ + 2H₂O | 36.03 | 20.68 |

Table 2: Reported Decomposition Temperatures for Potassium Carbonate Hydrates and Bicarbonate

| Process | Compound | Temperature Range (°C) | Peak Temperature (°C) | Reference |

| Dehydration (Process II) | K₂CO₃·1.5H₂O | ~60 - 100 | ~80 | [1][2] |

| Bicarbonate Decomposition (Process III) | KHCO₃ | ~100 - 130 | ~110 | [1][2] |

| Dehydration (Process I - after cycling) | K₂CO₃·1.5H₂O | Lower than Process II | Bimodal peaks | [1][2] |

Note: The temperatures can vary depending on the experimental conditions, particularly the heating rate and atmosphere.

Decomposition Pathway

The decomposition of potassium carbonate dihydrate primarily involves the loss of its water of hydration. However, commercial potassium carbonate can contain potassium bicarbonate as an impurity, which also decomposes upon heating.[1] The decomposition pathway can be visualized as follows:

Caption: The thermal decomposition pathway of potassium carbonate dihydrate and a common impurity.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal decomposition of potassium carbonate dihydrate. This guide has provided a framework for conducting such an analysis, from sample preparation to the interpretation of the resulting data. The stepwise dehydration process, along with the potential decomposition of bicarbonate impurities, can be clearly elucidated. The quantitative data and pathways presented herein serve as a valuable resource for researchers and professionals working with this compound, enabling a deeper understanding of its thermal behavior and ensuring its effective application in various scientific and industrial contexts.

References

The Double-Edged Sword: A Technical Guide to the Hygroscopic Nature of Potassium Carbonate in Scientific Experiments

For Researchers, Scientists, and Drug Development Professionals

Potassium carbonate (K₂CO₃) is a versatile and widely used inorganic salt in research and development, valued for its properties as a base, drying agent, and buffering agent.[1][2] However, its pronounced hygroscopic and deliquescent nature—the tendency to readily absorb moisture from the atmosphere—can significantly impact experimental accuracy, reproducibility, and outcomes if not properly managed.[3][4] This technical guide provides an in-depth analysis of how this property affects various experimental applications and outlines detailed protocols for its mitigation.

Understanding the Hygroscopic Character of Potassium Carbonate

Potassium carbonate is a white, crystalline solid that actively attracts and holds water molecules from the surrounding environment.[5] This process occurs in two main stages:

-

Hydration: Anhydrous potassium carbonate absorbs atmospheric moisture to form a crystalline hydrate, most commonly potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O).[6][7]

-

Deliquescence: With continued exposure to moisture, the solid will absorb enough water to dissolve and form a liquid solution.[1] This process begins when the ambient relative humidity (RH) exceeds the critical relative humidity of the salt, which for a saturated solution of potassium carbonate is approximately 43% RH.[8][9]

The interaction with water is an exothermic process that results in the formation of potassium hydroxide (B78521) and carbonic acid, leading to a strongly alkaline solution.[10] This inherent reactivity with water is the primary source of complications in experimental settings.

Data Presentation: Physical Properties and Water Absorption

To quantify the effects of its hygroscopic nature, it is essential to understand its physical properties and behavior under various humidity conditions.

Table 1: Physical and Chemical Properties of Potassium Carbonate

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | K₂CO₃ | [4] |

| Molecular Weight | 138.205 g/mol | [1][4] |

| Appearance | White, odorless, granular or powdered solid | [3][10] |

| Melting Point | 891 °C (1636 °F) | [3][4] |

| Density | 2.43 g/cm³ | [1][4] |

| Solubility in Water | 1120 g/L at 20 °C | [1] |

| pH | ~11.6 (for a 1M solution) | [1] |

| Hygroscopicity | Highly hygroscopic and deliquescent |[3][5] |

Table 2: Water Absorption of Potassium Carbonate vs. Relative Humidity (RH)

| Temperature (°C) | Relative Humidity (RH) | Water Absorption | Observation | Reference(s) |

|---|---|---|---|---|

| 25 | 6 - 10% | - | Onset of hydration | [8] |

| 40 | 20% | 4.1 wt % | Salt is entirely hydrated | [8] |

| 25 | > 40% | - | Deliquescence begins | [8] |

| 40 | 44% | ~12 wt % | Formation of an aqueous solution in pores | [8] |

| 60 | 25% (5 vol% H₂O) | 326.3 mg H₂O / g K₂CO₃ | Significant water uptake | [6] |

| 60 | 46% (9 vol% H₂O) | 582.7 mg H₂O / g K₂CO₃ | Approaches theoretical max for K₂CO₃·1.5H₂O |[6] |

Impact on Key Experimental Applications

The unintended introduction of water via potassium carbonate can compromise experiments in several ways, from altering reagent stoichiometry to inhibiting catalytic activity.

As a Mild Drying Agent

Anhydrous potassium carbonate is frequently used to remove trace amounts of water from organic solvents, particularly ketones, alcohols, and amines.[11][12] Its mild and basic nature makes it a suitable choice when acidic impurities are a concern or when more potent drying agents like calcium chloride might be incompatible.[12][13]

How Hygroscopicity Interferes:

-

Reduced Capacity: If the potassium carbonate has pre-absorbed moisture from the atmosphere, its capacity to dry the solvent is diminished. This can leave residual water in the organic phase, negatively affecting subsequent water-sensitive reactions.

-

Clumping: As the salt absorbs water, it tends to form large clumps, which reduces the effective surface area available for drying and makes separation from the solvent by filtration or decantation more difficult.[13]

References

- 1. byjus.com [byjus.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. zhishangchemical.com [zhishangchemical.com]

- 4. Potassium Carbonate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. kiche.or.kr [kiche.or.kr]

- 7. Strona domeny infona.pl [infona.pl]

- 8. ris.utwente.nl [ris.utwente.nl]

- 9. ijmer.com [ijmer.com]

- 10. A General Study on the Chemical Reactivity of Potassium Carbonate with Water [unacademy.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

Discovering the history and original sources of potash and pearl ash.

For centuries, the production of potash and its more refined counterpart, pearl ash, was a cornerstone of global industry, essential for everything from glassmaking and soap production to the manufacture of gunpowder. This technical guide delves into the history and original sources of these critical alkali compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their production, chemical nature, and analysis.

From Ancient Ashes to Industrial Chemicals: A Historical Overview

The term "potash" originates from the traditional method of its production: leaching wood ashes in a pot and evaporating the resulting solution.[1] This crude but effective technique dates back to antiquity and was the primary source of this vital alkali until the rise of industrial mining in the late 19th century. The resulting product, a mixture of potassium salts, was a critical commodity in international trade, particularly from the forested regions of North America and Europe.[1]

The strategic importance of a consistent and high-quality supply of potash spurred innovation. In 1790, Samuel Hopkins was granted the very first U.S. patent for his improved method of producing potash and pearl ash.[1] His process involved a furnace to burn raw ashes, which increased both the yield and purity of the final product.[2] This innovation helped establish North America as a leading global producer of potash for many decades.[2]

Pearl ash, a more purified form of potash, was obtained by calcining, or heating, the crude potash in a reverberatory furnace or kiln.[1] This process burned off carbonaceous impurities, resulting in a whiter, more potent alkali that was highly valued in industries like glassmaking.

The Organic Origins: Wood Ash and Beyond

The primary raw material for potash and pearl ash production for centuries was the ash of hardwood trees. The composition and yield of potash could vary significantly depending on the type of wood used.

Table 1: Ash and Potash Content of Various Wood Species [3]

| Wood Type | Ash Content (% of dry wood) | Potash (K₂O) Content (% of ash) |

| Aspen | 0.43 | - |

| Yellow Poplar | 0.45 | - |

| White Oak | 0.87 | - |

| White Oak Bark | 1.64 | - |

| Douglas Fir Bark | 1.82 | - |

| Beech | 0.58 | 20.69 |

While wood ash was the most common source, kelp was also used in some coastal regions to produce "kelp ash," which was another source of potash and soda ash.[4]

The Transition to Mineral Sources

The reliance on wood ash for potash production began to decline in the late 19th century with the discovery and exploitation of large mineral deposits of potassium salts, primarily in Germany.[1] These mineral sources, such as sylvite (potassium chloride), offered a more consistent and scalable supply of potassium, eventually displacing the wood ash industry.

From Raw Ash to Refined Pearl Ash: The Production Pathway

The traditional method of producing potash and pearl ash from wood ash was a multi-step process involving extraction, purification, and concentration.

Samuel Hopkins' patented process introduced a significant improvement to this workflow by adding a furnace step to re-burn the initial ashes, which increased the efficiency of the subsequent leaching process.

Chemical Transformations: From Wood to Alkali

The production of potash and pearl ash involves a series of chemical transformations, starting with the inorganic components of wood and ending with a refined alkaline salt.

References

An In-depth Technical Guide to the pKa of Potassium Carbonate and Its Implications in Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid-dissociation equilibria of the carbonate system, focusing on the pKa of potassium carbonate's conjugate acid. It details the implications of this property in various chemical reactions and provides a standard experimental protocol for pKa determination.

The Carbonate Equilibrium and pKa

Potassium carbonate (K₂CO₃) is the salt of a strong base (potassium hydroxide, KOH) and a weak, diprotic acid (carbonic acid, H₂CO₃). When dissolved in water, it dissociates completely into potassium ions (K⁺) and carbonate ions (CO₃²⁻). The carbonate ion is the conjugate base of the bicarbonate ion (HCO₃⁻), and its basicity is what governs the chemical properties of potassium carbonate in reactions.

The relevant pKa value for understanding potassium carbonate's role as a base is the pKa of its conjugate acid, bicarbonate. This is the second dissociation constant (pKa₂) of carbonic acid.

The equilibria are as follows:

-

First Dissociation: H₂CO₃ + H₂O ⇌ HCO₃⁻ + H₃O⁺

-

Second Dissociation: HCO₃⁻ + H₂O ⇌ CO₃²⁻ + H₃O⁺

The pKa is the negative logarithm of the acid dissociation constant (Ka). A higher pKa value corresponds to a weaker acid and a stronger conjugate base.

Quantitative Data: pKa Values of the Carbonate System

The pKa values for the carbonic acid system are crucial for predicting the protonation state of carbonate species at a given pH and for selecting appropriate applications.

| Equilibrium | Species | pKa Value (at 25 °C) | Reference |

| H₂CO₃ / HCO₃⁻ | Carbonic Acid / Bicarbonate | pKa₁ ≈ 6.35 (hydrous) | [1] |

| H₂CO₃ / HCO₃⁻ | Carbonic Acid / Bicarbonate | pKa₁ ≈ 3.60 (anhydrous) | [2] |

| HCO₃⁻ / CO₃²⁻ | Bicarbonate / Carbonate | pKa₂ ≈ 10.3 | [3][4] |

Note: The "hydrous" pKa₁ is an apparent value that accounts for the equilibrium between dissolved CO₂ and H₂CO₃ in aqueous solution. The anhydrous value is for pure carbonic acid.

The key value for potassium carbonate's basicity is the pKa₂ of ~10.3 . This indicates that the bicarbonate ion is a weak acid, and therefore, the carbonate ion is a moderately strong base.

Caption: Stepwise dissociation of carbonic acid.

Implications in Chemical Reactions

The basicity of potassium carbonate (pKa of conjugate acid ≈ 10.3) makes it a versatile and widely used reagent in organic synthesis. It is considered a mild, non-nucleophilic base, offering advantages over stronger bases like alkali metal hydroxides or alkoxides, which can be corrosive and lead to undesired side reactions such as hydrolysis.[1][5]

Role as a Base Catalyst

Potassium carbonate is effective at deprotonating moderately acidic protons.[3] Its applications include:

-

Alkylations and Arylations: It is commonly used to deprotonate phenols (pKa ≈ 10), carboxylic acids, and 1,3-dicarbonyl compounds (pKa ≈ 9-13) to form the corresponding nucleophiles for subsequent reaction with alkyl or aryl halides.[3][6]

-

Condensation Reactions: It serves as a base catalyst in various condensation reactions, including Aldol, Knoevenagel, and Michael additions.[5][6]

-

Protection Group Chemistry: It is used as a base for the introduction of protecting groups on alcohols and amines.[3]

Role as an Acid Scavenger

In many metal-catalyzed cross-coupling reactions, an acid (typically a hydrohalic acid, HX) is generated as a byproduct. This acid can deactivate the catalyst or promote side reactions. Potassium carbonate is frequently added to the reaction mixture to neutralize this acid in situ, thereby maintaining the catalytic cycle's efficiency.[5][6] This is a common practice in:

-

Suzuki Couplings

-

Heck Reactions

-

Sonogashira Couplings

Other Applications

-

Drying Agent: Anhydrous potassium carbonate can be used as a mild drying agent for organic solvents, particularly for drying basic or neutral solutions containing ketones, esters, or amines where more acidic drying agents like calcium chloride would be incompatible.[5]

-

Buffer: Due to the equilibrium between bicarbonate and carbonate, it can act as a buffering agent to maintain a stable pH in certain reactions.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard, high-precision method for determining the pKa values of acidic and basic compounds.[7][8] The procedure involves monitoring the pH of a solution as a titrant of known concentration is added incrementally. The pKa is determined from the resulting titration curve.

Materials and Equipment

-

Equipment: Calibrated pH meter with a combination glass electrode, magnetic stirrer and stir bar, 50 mL buret, beakers, volumetric flasks.

-

Reagents: Deionized water (carbonate-free), standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), the substance to be analyzed (e.g., sodium bicarbonate or potassium carbonate), and standard pH buffers (pH 4, 7, 10) for calibration.

Methodology

-

Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10) to ensure accurate measurements.[9][10]

-

Sample Preparation:

-

Accurately weigh a sample of the substance (e.g., potassium carbonate) and dissolve it in a known volume of carbonate-free deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.[10]

-

-

Titration:

-

Fill a clean buret with the standardized HCl titrant. Record the initial volume.

-

Begin stirring the solution at a moderate, constant rate.

-

Add the HCl titrant in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL) to obtain a detailed curve around the equivalence point(s).[11]

-

Continue the titration well past the equivalence point until the pH curve flattens again.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Identify the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V).

-

The half-equivalence point is the point on the curve where half of the volume of titrant required to reach the equivalence point has been added.

-

At the half-equivalence point, the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pH at this point is equal to the pKa of the analyte.[12]

-

References

- 1. fujc.pp.ua [fujc.pp.ua]

- 2. pennwest.edu [pennwest.edu]

- 3. Potassium Carbonate [commonorganicchemistry.com]

- 4. Potassium Carbonate as a Low-Cost and Highly Active Solid Base Catalyst for Low-Temperature Methanolysis of Polycarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

Methodological & Application

Application Notes and Protocols: Potassium Carbonate Dihydrate as a Mild Base in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium carbonate (K₂CO₃) is a versatile, inexpensive, and environmentally benign inorganic base widely employed in organic synthesis.[1][2] Its mild basicity makes it an ideal choice for a variety of transformations where stronger bases could lead to side reactions, decomposition of sensitive functional groups, or racemization. This document provides detailed application notes and protocols for the use of potassium carbonate dihydrate (K₂CO₃·2H₂O) in several key organic reactions.

Potassium carbonate is particularly effective in deprotonating moderately acidic protons, such as those of phenols (pKa ≈ 10) and 1,3-dicarbonyl compounds (pKa ≈ 9-13). It is frequently used in alkylation, arylation, and acylation reactions, as well as in various condensation and cross-coupling reactions.[1] The dihydrate form is a convenient and stable solid, although the water of hydration should be taken into account when calculating molar equivalents. For reactions sensitive to water, the anhydrous form is preferred.

Relative Basicity of Common Inorganic Bases

The choice of base is critical in directing the outcome of an organic reaction. Potassium carbonate is considered a mild base, suitable for reactions requiring a gentle touch. The following diagram illustrates the relative strength of common inorganic bases used in organic synthesis.

General Experimental Workflow

The following workflow outlines the typical steps involved in a reaction utilizing potassium carbonate dihydrate as a base.

Application 1: N-Alkylation of Indoles

The N-alkylation of indoles is a fundamental transformation in the synthesis of many biologically active compounds. Potassium carbonate is an effective base for this reaction, offering a milder alternative to sodium hydride.[3]

Experimental Protocol: N-Benzylation of Indole (B1671886)

Materials:

-

Indole

-

Benzyl (B1604629) bromide

-

Potassium carbonate dihydrate (K₂CO₃·2H₂O)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add indole (1.0 eq), acetonitrile, and potassium carbonate dihydrate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.[4]

-

Filter the solid inorganic salts and wash with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzylindole.

Substrate Scope and Yields for N-Alkylation of Indoles

The following table summarizes the results for the N-alkylation of various indoles with different alkylating agents using potassium carbonate as the base.

| Entry | Indole Derivative | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Indole | Benzyl bromide | CH₃CN | Reflux | 4-6 | ~95% |

| 2 | Indole | Methyl iodide | DMF | 130 | 2 | ~90% |

| 3 | 5-Methoxyindole | Dimethyl carbonate | DMF | 130 | 5 | 97% |

| 4 | Indole-3-carboxaldehyde | Benzyl bromide | DMF | 60 | 24 | ~85% |

(Data compiled from multiple sources, specific conditions may vary)[4][5][6]

Application 2: O-Alkylation of Phenols

The Williamson ether synthesis is a classic method for the preparation of ethers, and potassium carbonate is a commonly used base for the O-alkylation of phenols due to its ability to effectively deprotonate the phenolic hydroxyl group without causing side reactions.

Experimental Protocol: O-Ethylation of Phenol (B47542)

Materials:

-

Phenol

-

Ethyl iodide

-

Potassium carbonate dihydrate (K₂CO₃·2H₂O)

-

Acetone

-

Diethyl ether (Et₂O)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a round-bottom flask, add phenol (1.0 eq), acetone, and finely ground potassium carbonate dihydrate (1.5 eq).

-

Stir the suspension at room temperature for 20 minutes.

-

Add ethyl iodide (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir vigorously until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, then with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

-

Purify by distillation or column chromatography to obtain phenetole.

Substrate Scope and Yields for O-Alkylation of Phenols

| Entry | Phenol Derivative | Alkylating Agent | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenol | Ethyl iodide | Acetone | Reflux | >90% |

| 2 | 2-Naphthol | Butyl bromide | DMF | RT | 95% |

| 3 | 4-Methoxyphenol | Benzyl bromide | DMF | 60 | ~92% |

| 4 | 3,5-Di(tert-butyl)phenol | Bromoethane | DMF | RT | 93% |

(Data compiled from multiple sources, specific conditions may vary)[7]

Application 3: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[8] Potassium carbonate can be an effective base for this reaction, particularly in promoting the formation of α,β-unsaturated ketones (chalcones).[9][10]

Experimental Protocol: Synthesis of a Chalcone Derivative

Materials:

-

Potassium carbonate dihydrate (K₂CO₃·2H₂O)

-

Ethanol (B145695) (EtOH)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Add potassium carbonate dihydrate (1.0 eq) to the solution.

-

Stir the reaction mixture at 50 °C.

-

Monitor the reaction by TLC until the starting materials are consumed (typically 4 hours).[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold water to the flask to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Substrate Scope and Yields for Claisen-Schmidt Condensation

| Entry | Ketone | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Acetophenone | Cinnamaldehyde | EtOH | RT | 8 | 85% |

| 2 | Acetophenone | Cinnamaldehyde | EtOH | 50 | 4 | 94% |

| 3 | 4-Methylacetophenone | 4-Chlorobenzaldehyde | EtOH | 50 | 5 | 92% |

| 4 | 4-Methoxyacetophenone | 4-Nitrobenzaldehyde | EtOH | 50 | 4.5 | 90% |

(Data compiled from a study by Kulkarni et al.)[9]

Practical Considerations: Anhydrous vs. Dihydrate Form

While both anhydrous and dihydrate forms of potassium carbonate can be used, it is important to consider the nature of the reaction. For reactions that are sensitive to water, the anhydrous form is recommended. If using the dihydrate (K₂CO₃·2H₂O, M.W. 174.23 g/mol ) in place of the anhydrous form (K₂CO₃, M.W. 138.21 g/mol ), the mass of the reagent must be adjusted to maintain the same molar equivalents.

Molar Equivalent Conversion:

Mass of K₂CO₃·2H₂O = (Mass of anhydrous K₂CO₃ / 138.21) * 174.23

In many cases, such as the alkylations and condensations described above, the presence of a small amount of water from the dihydrate is well-tolerated and may even be beneficial by improving the solubility of the base.

Conclusion

Potassium carbonate dihydrate is a mild, effective, and economical base for a wide range of organic transformations. Its ease of handling and favorable environmental profile make it a valuable reagent in both academic and industrial settings. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively utilize potassium carbonate dihydrate in their synthetic endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. fujc.pp.ua [fujc.pp.ua]

- 10. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

Application Notes and Protocols for the Use of Potassium Carbonate as a Drying Agent for Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of anhydrous potassium carbonate (K₂CO₃) as a drying agent for organic solvents. Potassium carbonate is a mild, basic desiccant suitable for removing water from a variety of organic liquids, particularly those sensitive to more reactive or acidic drying agents.[1][2] These application notes detail the properties, advantages, and limitations of potassium carbonate, and provide a step-by-step protocol for its effective use in laboratory and drug development settings.

Introduction

The removal of water from organic solvents is a critical step in many chemical reactions and purification processes, ensuring optimal reaction yields and preventing unwanted side reactions.[2] Anhydrous potassium carbonate is a valuable tool for this purpose due to its gentle nature and basic properties.[1][2] It is particularly well-suited for drying neutral and basic organic compounds such as ketones, alcohols, and amines.[1][2] Its alkaline nature also allows it to neutralize any acidic impurities that may be present in the solvent.

Properties of Potassium Carbonate as a Drying Agent

Anhydrous potassium carbonate is a white, granular solid that readily absorbs moisture from its surroundings.[3] Its utility as a drying agent is based on the formation of hydrates.

Advantages:

-

Mild Drying Agent: It is less reactive than desiccants like calcium hydride or sodium, making it suitable for sensitive functional groups.[2]

-

Basic Nature: It can neutralize acidic impurities, which can be beneficial in certain applications.

-

Cost-Effective: Potassium carbonate is a relatively inexpensive reagent.

-

Ease of Use: The procedure for its use is straightforward.[2]

Limitations:

-

Incompatible with Acidic Compounds: Due to its basicity, it will react with and should not be used to dry acidic solvents or solutions containing acidic compounds.[4][5]

-

Moderate Capacity and Speed: It has a moderate capacity for water absorption and a moderate speed of drying compared to more aggressive agents like magnesium sulfate (B86663) or calcium chloride.[4]

Quantitative Data

While precise quantitative data for residual water content after drying with potassium carbonate is not extensively tabulated in the literature, the following tables summarize its general performance and compatibility.

Table 1: General Properties and Performance of Potassium Carbonate as a Drying Agent

| Property | Assessment | Notes |

| Capacity | Medium | Refers to the amount of water that can be absorbed per unit weight of the drying agent.[4] |

| Efficiency | Medium | Refers to the final level of dryness that can be achieved. |

| Speed | Medium | Refers to the rate at which water is removed from the solvent.[4] |

| Reversibility | Reversible | The hydrated form can be converted back to the anhydrous form by heating, allowing for regeneration. |

Table 2: Compatibility of Potassium Carbonate with Various Organic Solvents

| Solvent Class | Compatibility | Rationale and Remarks |

| Ketones (e.g., Acetone) | Compatible | Widely used for drying ketones before distillation.[1] |

| Alcohols (e.g., Ethanol) | Compatible | Suitable for drying alcohols.[1] |

| Amines | Compatible | A good choice for drying basic organic compounds.[1] |

| Esters | Compatible | Generally compatible, but caution should be exercised with base-sensitive esters that could undergo hydrolysis. |

| Ethers | Compatible | Can be used to dry ethers. |

| Hydrocarbons (Aliphatic & Aromatic) | Compatible | Suitable for drying non-polar hydrocarbons. |

| Halogenated Solvents | Compatible | Can be used with chlorinated and other halogenated solvents. |

| Acidic Compounds (e.g., Carboxylic Acids, Phenols) | Incompatible | Potassium carbonate is basic and will react with acidic compounds, neutralizing them rather than simply drying the solution.[4][5] |

Experimental Protocols

Protocol for Drying an Organic Solvent with Anhydrous Potassium Carbonate

This protocol describes the standard procedure for drying a wet organic solvent using anhydrous potassium carbonate.

Materials:

-

Wet organic solvent

-

Anhydrous potassium carbonate (granular)

-

Erlenmeyer flask or other suitable container with a stopper

-

Spatula

-

Filter paper and funnel, or decanting equipment

Procedure:

-

Initial Water Removal (Optional but Recommended): If the organic solvent is saturated with water or contains a separate aqueous layer, it is advisable to first perform a preliminary drying step by washing the organic layer with a saturated sodium chloride solution (brine) in a separatory funnel.[4] This removes the bulk of the dissolved water.

-

Transfer Solvent: Transfer the organic solvent to be dried into a clean, dry Erlenmeyer flask.

-

Initial Addition of Drying Agent: Add a small amount of anhydrous potassium carbonate to the solvent using a spatula. The amount needed will depend on the volume of the solvent and the amount of dissolved water. A general starting point is 1-2 grams per 100 mL of solvent.

-

Swirling and Observation: Stopper the flask and swirl the contents. Observe the behavior of the drying agent. If it clumps together, it indicates the presence of water.[2]

-

Incremental Addition: Continue to add small portions of potassium carbonate, swirling after each addition, until the newly added drying agent no longer clumps and flows freely in the solvent when swirled.[2] This indicates that the water has been effectively removed.

-

Equilibration: Allow the mixture to stand for a period of time (typically 15-30 minutes) to ensure complete drying. For very wet solvents or to achieve a higher degree of dryness, a longer standing time may be necessary.

-

Separation: Separate the dried solvent from the potassium carbonate. This can be achieved by:

-

Decantation: Carefully pour the solvent into a clean, dry container, leaving the solid behind.

-